molecular formula C8H6N2O3S B11893704 Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11893704
M. Wt: 210.21 g/mol
InChI Key: SLOUJQZEGRARST-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate: is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiophene derivative with a suitable amidine under acidic conditions to form the thienopyrimidine core. The esterification of the carboxylic acid group is then achieved using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with DNA synthesis by intercalating between DNA bases, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
  • 5-Methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
  • Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Uniqueness

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the methyl ester group can enhance its solubility and facilitate its incorporation into various chemical reactions .

Properties

IUPAC Name

methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-8(12)4-2-14-7-5(4)6(11)9-3-10-7/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOUJQZEGRARST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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